molecular formula C6H8Cl2N2 B2417153 4-(Chloromethyl)-6-methylpyrimidine hydrochloride CAS No. 1956335-44-6

4-(Chloromethyl)-6-methylpyrimidine hydrochloride

Cat. No. B2417153
CAS RN: 1956335-44-6
M. Wt: 179.04
InChI Key: HRAOCQWNKVVJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)pyridine hydrochloride, also known as 4-Picolyl chloride hydrochloride, is a chemical compound with the empirical formula C6H6ClN · HCl and a molecular weight of 164.03 . It’s often used in laboratory settings and in the synthesis of other substances .


Synthesis Analysis

While specific synthesis methods for 4-(Chloromethyl)-6-methylpyrimidine hydrochloride are not available, a similar compound, 4-(chloromethyl)pyridine hydrochloride, is synthesized through a series of reactions involving 4-methylpyridine, potassium permanganate, methanol, and thionyl chloride .


Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)pyridine hydrochloride consists of a pyridine ring with a chloromethyl group attached . The exact structure of 4-(Chloromethyl)-6-methylpyrimidine hydrochloride might be different due to the presence of the methyl group at the 6th position.

Scientific Research Applications

Synthesis Intermediates

4,6-Dichloro-2-methylpyrimidine, closely related to 4-(Chloromethyl)-6-methylpyrimidine hydrochloride, is a significant intermediate in synthesizing the anticancer drug dasatinib. The synthesis involves acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination processes. The synthesis conditions have been optimized to enhance yield and efficiency (Guo Lei-ming, 2012).

Precursor in Pharmaceutical and Explosive Industries

4,6-Dihydroxy-2-methylpyrimidine, a precursor related to 4-(Chloromethyl)-6-methylpyrimidine hydrochloride, finds extensive applications in manufacturing high explosives and medicinal products. The synthesis involves the condensation of acetamidinium chloride and diethyl malonate. The process chemistry has been rigorously studied to develop a more economic production process while maintaining product quality, a crucial aspect for both pharmaceutical and explosive industries (R. Patil et al., 2008).

Fungicidal Activity

Certain derivatives of 4-(Chloromethyl)-6-methylpyrimidine hydrochloride exhibit fungicidal activity. Aryl ethers of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine derivatives, synthesized by S-alkylation of 2-amino-6-methylpyrimidin-4(3H)-thione with 2-aryloxyethyl chlorides, showed fungicidal properties in their salt forms. This indicates potential applications in agricultural chemistry to protect crops from fungal infections (A. V. Erkin et al., 2016).

Vitamin B1 Synthesis

4-Amino-5-aminomethyl-2-methylpyrimidine, an intermediate structurally similar to 4-(Chloromethyl)-6-methylpyrimidine hydrochloride, is crucial in synthesizing Vitamin B1. Two scalable processes have been developed for this synthesis, highlighting the industrial relevance and the possibility of large-scale production for pharmaceutical use (Lei Zhao et al., 2012).

Antibacterial Agents

2-Substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, synthesized from 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, have been evaluated for in vitro antibacterial activity. Some derivatives displayed potential as valuable antibacterial agents, indicating possible pharmaceutical applications (Y. Etemadi et al., 2016).

Safety and Hazards

While specific safety data for 4-(Chloromethyl)-6-methylpyrimidine hydrochloride is not available, similar compounds like 4-(Chloromethyl)pyridine hydrochloride are known to be hazardous. They can cause severe skin burns and eye damage. It’s recommended to use personal protective equipment and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

4-(chloromethyl)-6-methylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5-2-6(3-7)9-4-8-5;/h2,4H,3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAOCQWNKVVJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-6-methylpyrimidine hydrochloride

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